(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-11-17(24-12-13)18(20)19-9-7-16(8-10-19)25(21,22)15-5-3-14(23-2)4-6-15/h3-6,11-12,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWOEBAVWQZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(4-Methyl-3-Nitrophenyl)piperidine-4-carboxamide
The synthesis begins with the nitro-functionalized precursor, N-(4-methyl-3-nitrophenyl)piperidine-4-carboxamide. As reported in, this intermediate is synthesized via a coupling reaction between piperidine-4-carboxylic acid and 4-methyl-3-nitroaniline using isobutyl chloroformate and N-methylmorpholine in N,N-dimethylformamide (DMF) at 0–5°C. The reaction proceeds via mixed carbonic anhydride formation, followed by aminolysis to yield the carboxamide.
Reaction Conditions
- Reagents : Piperidine-4-carboxylic acid (1.0 equiv), 4-methyl-3-nitroaniline (1.1 equiv), isobutyl chloroformate (1.2 equiv), N-methylmorpholine (2.0 equiv)
- Solvent : Dry DMF
- Temperature : 0–5°C (ice bath), then room temperature
- Yield : 68–72% after column chromatography (silica gel, CH₂Cl₂:MeOH 1:1)
Reduction of Nitro Group to Amine
The nitro group in N-(4-methyl-3-nitrophenyl)piperidine-4-carboxamide is reduced to an amine using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (HCl) at 0°C for 6 hours. The crude product is purified via recrystallization from methylene chloride, yielding N-(4-methyl-3-aminophenyl)piperidine-4-carboxamide as a yellow solid.
Characterization Data
- MS (ESI) : m/z 308.11 [M+H]⁺
- ¹H NMR (CDCl₃) : δ 6.8–7.1 (aromatic protons), 3.2–3.5 (piperidine CH₂), 2.4 (N–CH₃), 2.1 (piperidine CH)
Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
Sulfonyl Group Introduction
The amine intermediate undergoes sulfonylation with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Reaction Conditions
- Reagents : N-(4-methyl-3-aminophenyl)piperidine-4-carboxamide (1.0 equiv), 4-methoxyphenylsulfonyl chloride (1.2 equiv), TEA (2.5 equiv)
- Solvent : Dry DCM
- Temperature : 0–5°C → room temperature
- Yield : 75–80% after column chromatography (silica gel, CH₂Cl₂:MeOH 1:1)
Mechanistic Insight
The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, with TEA scavenging HCl byproduct. Regioselectivity is ensured by the electron-donating methoxy group on the phenyl ring, which activates the sulfonyl chloride toward substitution.
Synthesis of 4-Methylthiophen-2-yl Methanone
Thiophene Functionalization
The 4-methylthiophen-2-yl group is synthesized through Friedel-Crafts acylation of 4-methylthiophene with acetyl chloride in the presence of aluminum chloride (AlCl₃). This reaction introduces the ketone functionality at the 2-position of the thiophene ring.
Reaction Conditions
- Reagents : 4-Methylthiophene (1.0 equiv), acetyl chloride (1.5 equiv), AlCl₃ (2.0 equiv)
- Solvent : Dry DCM
- Temperature : 0°C → reflux
- Yield : 65–70%
Characterization Data
Final Coupling: Formation of the Methanone Linkage
The piperidine-sulfonamide intermediate is coupled with 4-methylthiophen-2-ylcarbonyl chloride using TEA in DCM. The reaction proceeds via nucleophilic acyl substitution, forming the final methanone bond.
Reaction Conditions
- Reagents : Piperidine-sulfonamide intermediate (1.0 equiv), 4-methylthiophen-2-ylcarbonyl chloride (1.1 equiv), TEA (2.0 equiv)
- Solvent : Dry DCM
- Temperature : Room temperature, 12 hours
- Yield : 70–75% after recrystallization (ethyl acetate/hexane)
Characterization of Final Product
- Molecular Formula : C₁₈H₂₁NO₄S₂
- Molecular Weight : 379.5 g/mol
- MS (ESI) : m/z 379.5 [M+H]⁺
- ¹H NMR (CDCl₃) : δ 7.8–8.1 (sulfonyl phenyl), 7.2–7.4 (thiophene), 3.9 (OCH₃), 2.6 (piperidine CH₂), 2.3 (thiophene CH₃)
Alternative Synthetic Routes and Methodological Comparisons
Oxidative Polymerization for Thiophene Derivatives
While source focuses on poly(3-alkoxy-4-methylthiophene)s, the oxidative polymerization technique using FeCl₃ could inform the synthesis of thiophene monomers. However, the target compound requires a discrete thiophene unit rather than a polymer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and methylthiophene moieties.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The piperidine ring and methoxyphenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally analogous molecules from the evidence:
Electronic and Functional Group Analysis
- Sulfonyl vs. Trifluoromethyl Groups : The target compound’s 4-methoxyphenylsulfonyl group offers electron-donating resonance effects (methoxy) and hydrogen-bond acceptor capacity (sulfonyl). In contrast, Compound 21’s trifluoromethyl group is electron-withdrawing, increasing lipophilicity and metabolic resistance .
- Thiophene Modifications : The 4-methylthiophen-2-yl group in the target compound introduces steric bulk compared to unsubstituted thiophene in Compound 21. This may influence binding pocket interactions in biological targets .
- Piperidine vs.
Physicochemical and Crystallographic Insights
- Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to the CF₃-substituted Compound 21. However, the methylthiophene may counterbalance this with hydrophobic interactions .
- Crystal Packing : Analogous to ’s compound, the target molecule’s sulfonyl group may facilitate hydrogen-bonded networks, influencing crystallinity and stability .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1: Introduction of the methoxyphenylsulfonyl group via sulfonylation of piperidine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Step 2: Coupling of the sulfonyl-piperidine intermediate with 4-methylthiophene-2-carbonyl chloride via nucleophilic acyl substitution. Reaction conditions (e.g., 0–5°C, dry tetrahydrofuran) are critical to minimize side reactions .
- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents preferred), catalyst use (e.g., DMAP for acylation), and rigorous exclusion of moisture .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
Key methods include:
- NMR Spectroscopy:
Q. What are the primary chemical reactions this compound undergoes?
Reactivity is influenced by electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups:
- Nucleophilic Substitution: The sulfonyl group participates in SN2 reactions with alkyl halides.
- Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol.
- Thiophene Functionalization: Electrophilic aromatic substitution (e.g., bromination) at the 5-position of the thiophene ring .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies reveal:
| Modification | Biological Effect | Reference |
|---|---|---|
| Replacement of sulfonyl with carbonyl | Reduced receptor affinity (ΔIC₅₀: +2.3 µM) | |
| 4-Methylthiophene → 5-Bromo-thiophene | Enhanced cytotoxicity (IC₅₀: 8.7 µM → 4.1 µM) | |
| Methoxy → Trifluoromethoxy | Improved metabolic stability (t₁/₂: +4.2 hrs) | |
| Methodology: Synthesize analogs, test in target-specific assays (e.g., kinase inhibition), and analyze trends via QSAR models . |
Q. How can data contradictions in pharmacological studies be resolved?
Common contradictions arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) may alter IC₅₀ values. Standardize protocols using validated cell models .
- Impurity Interference: HPLC-MS purity checks (>98%) are essential; trace solvents (e.g., DMSO) can artifactually inhibit enzymes .
- Species-Specific Metabolism: Compare in vitro (human microsomes) and in vivo (rodent) metabolic stability to identify species biases .
Q. What computational strategies predict binding affinity to target receptors?
Integrate:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Validate with mutagenesis data .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability under physiological conditions .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes to prioritize synthetic targets .
Data Contradiction Analysis
Example: Discrepancies in reported IC₅₀ values for kinase inhibition:
- Source 1: IC₅₀ = 12.4 µM (HEK293, 24-hr exposure) .
- Source 2: IC₅₀ = 5.8 µM (HeLa, 48-hr exposure) .
Resolution: - Time-Dependent Effects: Prolonged exposure may enhance metabolite activity.
- Cell Line Variability: HeLa cells overexpress efflux pumps, altering intracellular concentrations. Use isogenic cell lines for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
